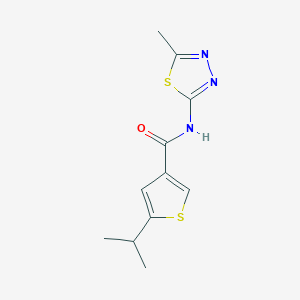![molecular formula C17H21NO3S B4677074 N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4677074.png)
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide, also known as DMXAA, is a small molecule that has been studied extensively for its potential as an anticancer agent. DMXAA was first identified in the 1990s as a compound with potent antitumor activity in preclinical models. Since then, it has been the subject of numerous studies aimed at understanding its mechanism of action and potential clinical application.
Mécanisme D'action
The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokine production. N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has been shown to activate the transcription factor NF-kB, leading to the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). These cytokines are thought to play a role in the antitumor activity of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide.
Biochemical and Physiological Effects
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical models, it has been shown to induce tumor necrosis and inhibit angiogenesis, leading to tumor regression. N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has also been shown to enhance the activity of chemotherapy and radiation therapy in preclinical models. In addition, N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has been shown to induce the production of cytokines such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide as a research tool is its potent antitumor activity in preclinical models. This makes it a valuable tool for studying the mechanisms of tumor growth and regression. However, N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has also been shown to have toxic effects in some preclinical models, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective analogs of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide. Another area of interest is the development of combination therapies that include N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide and other anticancer agents. Finally, further research is needed to fully understand the mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide and its potential clinical application.
Applications De Recherche Scientifique
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential as an anticancer agent. In preclinical models, it has been shown to induce tumor necrosis and inhibit angiogenesis, leading to tumor regression. N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has also been shown to enhance the activity of chemotherapy and radiation therapy in preclinical models.
Propriétés
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-5-6-13(2)17(11-12)14(3)18-22(19,20)16-9-7-15(21-4)8-10-16/h5-11,14,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBBFYKKQMMKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(allylamino)-3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4676996.png)
![methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4677015.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4677019.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B4677023.png)
![2-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4677026.png)
![5-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4677029.png)
![2-{5-[(4-fluorobenzyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B4677035.png)
![2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4677036.png)
![N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4677042.png)



![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B4677071.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677084.png)